N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride CAS 1229627-11-5 physicochemical properties
N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride CAS 1229627-11-5 physicochemical properties
Comprehensive Physicochemical Profiling of N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride (CAS 1229627-11-5) in Drug Discovery
Executive Summary
In modern medicinal chemistry, the piperidine ring is an ubiquitous pharmacophore, frequently utilized to modulate canonical targets through critical cation-π and salt-bridge interactions within receptor binding pockets[1]. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS 1229627-11-5) represents a highly specialized, versatile building block designed for lead optimization. By incorporating a bulky, lipophilic exocyclic amine (N-cyclohexyl-N-methyl) onto the piperidine core, medicinal chemists can precisely fine-tune a molecule's basicity, thermodynamic solubility, and passive membrane permeability[2]. This technical guide deconstructs the physicochemical properties of this compound, providing mechanistic insights and validated experimental workflows for its characterization in early-stage drug discovery.
Structural & Mechanistic Insights
The physicochemical behavior of CAS 1229627-11-5 is dictated by the interplay between its two distinct basic centers and its lipophilic appendages:
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The Piperidine Core (Secondary Amine): The endocyclic nitrogen typically exhibits a high pKa (~9.5–10.5). At physiological pH (7.4), this center is almost entirely protonated, providing the necessary cationic charge for target engagement (e.g., interacting with conserved Asp/Glu residues in GPCRs or kinases)[1].
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The Exocyclic Tertiary Amine (N-Cyclohexyl-N-methyl): The addition of the cyclohexyl group significantly increases the local lipophilicity (LogP). More importantly, the steric bulk of the cyclohexyl ring restricts the water solvation shell around the tertiary nitrogen. This steric hindrance destabilizes the protonated state, effectively depressing the pKa of this specific nitrogen (typically shifting it down to ~7.5–8.5) compared to unhindered dialkylamines.
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The Hydrochloride Salt Form: The free base of this compound is highly lipophilic and prone to poor aqueous solubility. Formulating it as a hydrochloride salt (C12H25ClN2) forces the disruption of the crystal lattice energy upon hydration, drastically improving its thermodynamic solubility—a critical parameter for both in vitro assay fidelity and in vivo oral bioavailability[3].
Physicochemical Profile
The following table summarizes the core quantitative data and predictive molecular descriptors for the hydrochloride salt[4].
| Property | Value |
| Chemical Name | N-Cyclohexyl-N-methylpiperidin-4-amine hydrochloride |
| CAS Number | 1229627-11-5 |
| Molecular Formula | C12H25ClN2 (Base: C12H24N2 · HCl) |
| Molecular Weight | 232.79 g/mol |
| SMILES | CN(C1CCCCC1)C2CCNCC2.Cl |
| Hydrogen Bond Donors (HBD) | 2 (Piperidine NH, HCl protonation) |
| Hydrogen Bond Acceptors (HBA) | 2 (Nitrogen lone pairs) |
| Rotatable Bonds | 2 (Exocyclic N-linkages) |
Experimental Workflows for Physicochemical Profiling
To reliably utilize CAS 1229627-11-5 in structure-activity relationship (SAR) campaigns, its ionization and solubility profiles must be empirically validated. The following protocols represent self-validating systems standard in pharmaceutical profiling[3].
Protocol 1: High-Throughput pKa and LogD Determination via Potentiometric Titration
This protocol leverages dual-phase potentiometric titration to determine the exact ionization constants and distribution coefficients.
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Electrode Standardization: Calibrate the glass pH electrode using certified standard buffer solutions (pH 2.0, 7.0, and 10.0) to ensure a strict Nernstian slope response. Causality: Accurate pKa derivation relies on exact millivolt-to-pH conversion; deviations indicate electrode fouling.
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Sample Preparation: Dissolve 1.5 mg of the compound in 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength that mimics physiological conditions, preventing activity coefficient fluctuations during titration.
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Aqueous Titration (pKa): Depress the pH to 2.0 using 0.5 M HCl to fully protonate both nitrogens. Titrate analytically using 0.5 M KOH up to pH 12.0 under an argon atmosphere. Causality: Argon prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially skew the basic titration curve.
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Dual-Phase Titration (LogP/LogD): Repeat the titration with the addition of a known volume of water-saturated 1-octanol. The mathematical shift in the apparent pKa (pKa') between the aqueous and biphasic titrations allows for the precise calculation of LogP and LogD_7.4.
Protocol 2: Kinetic Solubility Profiling via Laser Nephelometry
Unlike thermodynamic solubility (which requires days to reach equilibrium), kinetic solubility mimics the conditions of in vitro biological assays where compounds are spiked from DMSO stocks.
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Stock Preparation: Prepare a 10 mM stock solution of CAS 1229627-11-5 in 100% anhydrous DMSO.
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Serial Dilution & Blanking: Dispense the stock into a 96-well plate to create a concentration gradient (10 µM to 500 µM) in Phosphate-Buffered Saline (PBS, pH 7.4). Maintain a constant final DMSO concentration (e.g., 2%) across all wells, including a vehicle-only blank. Causality: Normalizing the co-solvent concentration ensures that precipitation is strictly a function of the compound's solubility limit, not variable solvent effects.
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Incubation: Incubate the plate at 37°C for 2 hours with continuous orbital shaking to establish a metastable equilibrium.
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Nephelometric Readout: Measure forward laser scattering. The kinetic solubility limit is identified as the lowest concentration where the scattering signal significantly exceeds the vehicle blank baseline (indicating the onset of nanoprecipitation).
Workflow Visualization
Physicochemical screening workflow for piperidine-derived building blocks in lead optimization.
References
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RSC Publishing. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Advances, 2023. Available at:[Link]
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ACS Publications. "4-Azaspiro[5]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry, 2024. Available at:[Link]
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J-Stage. "Impact of Physicochemical Profiling for Rational Approach on Drug Discovery." Pharmaceuticals and Medical Devices, 2018. Available at:[Link]
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 4. 1229627-11-5| N-Cyclohexyl-N-methylpiperidin-4-amine hydrochloride| Ambeed [ambeed.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
